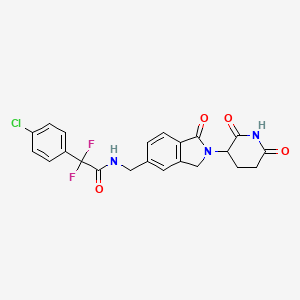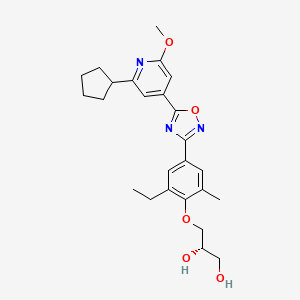
Cenerimod
Vue d'ensemble
Description
Le Cénérimod est un modulateur hautement sélectif du récepteur 1 du sphingosine-1-phosphate à l'étude. Il est administré par voie orale sous forme de comprimé une fois par jour et est étudié comme un nouveau traitement pour le lupus érythémateux disséminé, une maladie auto-immune chronique avec des options de traitement limitées .
Applications De Recherche Scientifique
Cenerimod has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Target of Action
Cenerimod is an investigational, highly selective modulator of the S1P1 receptor . The S1P1 receptor is a type of sphingosine-1-phosphate receptor that plays a crucial role in the immune system, particularly in the migration of lymphocytes (a type of white blood cell) from lymphoid organs into the bloodstream .
Mode of Action
this compound works by binding to the S1P1 receptors on lymphocytes, inducing internalization of these receptors . This action inhibits the egress of lymphocytes from lymphoid organs into the circulation . By reducing the number of autoreactive lymphocytes in the blood, this compound can potentially decrease the autoimmune response seen in diseases like systemic lupus erythematosus (SLE) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the S1P-S1P1 receptor signaling pathway. By modulating this pathway, this compound can influence the migration of lymphocytes and their distribution in the body . This modulation can lead to a reduction in circulating T and B lymphocytes, including antibody-secreting cells, and a decrease in inflammatory biomarkers such as interferon-alpha .
Pharmacokinetics
It has been observed that this compound leads to dose-proportional trough plasma concentrations and reaches steady-state conditions after 4 weeks of once-daily dosing .
Result of Action
Action Environment
It is known that the effect of this compound was evaluated in different environmental conditions using animal models of sjögren’s syndrome
Analyse Biochimique
Biochemical Properties
Cenerimod is a highly selective modulator of the S1P1 receptor . It has unique signaling properties It interacts with the S1P1 receptor, a G protein-coupled receptor, to regulate different physiological and pathological processes . The nature of these interactions involves the modulation of the S1P1 receptor, which in turn influences the trafficking of lymphocytes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound reduces the transport of autoantigens by professional antigen-presenting cells to the lymph nodes, thereby reducing autoantigen presentation and lymphocyte activation . It also reduces pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the S1P1 receptor . It modulates the S1P1 receptor, leading to the sequestration of circulating lymphocytes within lymph nodes . This prevents potentially pathogenic autoimmune cells from exiting into the bloodstream and reaching inflamed tissues .
Temporal Effects in Laboratory Settings
This compound has shown dose-dependent effects over time in laboratory settings . It has been observed to cause a statistically significant dose-dependent reduction in total lymphocyte count from baseline to the end of treatment . The effects of this compound on disease activity were observed at the end of treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . In the rat AIA model, this compound treatment was able to prevent disease development dose-dependently . Furthermore, low dose this compound was able to limit joint inflammation to the same extent as low dose corticosteroid treatment .
Metabolic Pathways
This compound is involved in the sphingosine-1-phosphate (S1P) pathway . It specifically binds to and activates the S1P1 receptor, which is a part of this pathway . This interaction regulates different physiological and pathological processes .
Transport and Distribution
This compound is given as an oral once-daily tablet . The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with the S1P1 receptor
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with the S1P1 receptor, which is typically located on the cell surface
Méthodes De Préparation
La synthèse du Cénérimod implique plusieurs étapes, y compris la formation d'une structure de phényloxadiazole. Les voies de synthèse et les conditions réactionnelles spécifiques sont exclusives et non divulguées publiquement.
Analyse Des Réactions Chimiques
Le Cénérimod subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le Cénérimod a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Biologie : Le composé est utilisé pour étudier le rôle du récepteur 1 du sphingosine-1-phosphate dans divers processus biologiques, notamment le trafic des cellules immunitaires et l'inflammation.
Médecine : Le Cénérimod est étudié comme un traitement pour le lupus érythémateux disséminé et d'autres maladies auto-immunes. .
Mécanisme d'action
Le Cénérimod exerce ses effets en modulant le récepteur 1 du sphingosine-1-phosphate. Ce récepteur joue un rôle crucial dans la régulation du trafic des cellules immunitaires. En se liant à ce récepteur, le Cénérimod inhibe la sortie des lymphocytes dans la circulation, réduisant ainsi l'inflammation et la réponse immunitaire. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du sphingosine-1-phosphate, qui est essentielle pour la migration et la fonction des cellules immunitaires .
Comparaison Avec Des Composés Similaires
Le Cénérimod est comparé à d'autres modulateurs du récepteur du sphingosine-1-phosphate, comme le FTY720 (Fingolimod). Bien que les deux composés ciblent le même récepteur, le Cénérimod possède des propriétés de signalisation uniques et un profil de sécurité potentiellement amélioré. Contrairement au Fingolimod, le Cénérimod n'induit pas de bronchoconstriction ou de vasoconstriction, ce qui en fait une option plus sûre pour les patients atteints de maladies auto-immunes .
Les composés similaires incluent :
FTY720 (Fingolimod) : Un modulateur non sélectif du récepteur du sphingosine-1-phosphate utilisé dans le traitement de la sclérose en plaques.
Siponimod : Un autre modulateur sélectif du récepteur du sphingosine-1-phosphate utilisé pour le traitement de la sclérose en plaques.
Les propriétés uniques du Cénérimod et son profil de sécurité amélioré en font un candidat prometteur pour le traitement du lupus érythémateux disséminé et d'autres maladies auto-immunes.
Propriétés
IUPAC Name |
(2S)-3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKKMMMRWISKRF-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262414-04-9 | |
| Record name | Cenerimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262414049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cenerimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12705 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2-Propanediol, 3-[4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-,(2S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CENERIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y333RS1786 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Cenerimod is a potent, selective, and orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator. [, ] It exerts its effects by binding to the S1P1 receptor and inducing its internalization. [, , ]
A: this compound binding to S1P1 prevents lymphocytes from egressing from lymphoid organs, effectively sequestering them within these tissues. [, , , ] This leads to a reduction of circulating lymphocytes in the bloodstream. [1-4, 6, 10]
A: By reducing the number of circulating lymphocytes, this compound aims to decrease the availability of pathogenic autoimmune cells in the bloodstream and their migration to inflamed tissues. [, , , , ] This mechanism has been explored for its therapeutic potential in various autoimmune diseases. [, , , , ]
A: While the exact chemical structure hasn't been explicitly disclosed in the provided abstracts, they refer to this compound as a "selective S1P1 receptor modulator" [, , ] and provide information about its synthesis. []
ANone: The provided abstracts primarily focus on the pharmacological aspects of this compound rather than its material properties.
A: this compound functions as a selective S1P1 receptor modulator, influencing biological pathways rather than directly catalyzing chemical reactions. [, , , ] The provided research focuses on its therapeutic potential in autoimmune diseases.
A: While the abstracts don't provide specific details, one mentions the development of a "translational in silico indication discovery framework" [], suggesting the use of computational approaches in understanding this compound's potential applications.
ANone: The provided abstracts do not delve into specific SAR studies for this compound.
A: this compound is formulated for oral administration. [1-4, 6] One study investigated the "food effect" on this compound's pharmacokinetics, suggesting efforts to optimize its delivery. []
ANone: The provided research focuses primarily on the clinical development and preclinical evaluation of this compound, with limited emphasis on environmental impact or specific safety regulations.
A: this compound reaches peak plasma concentrations (tmax) between 5.0 and 6.2 hours after oral administration. []
A: this compound is primarily metabolized into a metabolite termed M32, which is found in both urine and feces. [] No major metabolites were identified in plasma. []
A: Following oral administration, the majority of the this compound dose is excreted in feces (58-100%), with a smaller proportion eliminated in urine (4.6-12%). []
A: this compound has a long terminal half-life, ranging from 170 to 199 hours after a single dose and 283 to 539 hours after multiple doses. [] This suggests a potential for accumulation, which is further explored in a study using modeling approaches. []
A: A dedicated study revealed that food does not significantly influence the pharmacokinetic profile of this compound. []
A: A comparative study in healthy Japanese and Caucasian subjects demonstrated that ethnicity does not significantly alter the pharmacokinetics or pharmacodynamics of this compound. [] This finding supports the use of consistent dosing regimens across different ethnic groups.
A: Researchers utilized flow cytometry to assess this compound-induced S1P1 receptor internalization in lymphocytes obtained from both healthy individuals and Systemic Lupus Erythematosus (SLE) patients. [, ] They also employed real-time migration assays to investigate the impact of this compound on the migration of primary human T and B lymphocytes towards S1P. []
A: Preclinical studies employed the MRL/lpr mouse model, a well-established model for SLE. [, , ] In this model, this compound treatment demonstrated several beneficial effects, including reduced immune cell infiltration in organs like the kidney and brain, decreased proteinuria, and improved survival. [, , ] Further research involved murine models of rheumatoid arthritis [] and Sjögren's syndrome, [, ] highlighting this compound's potential in various autoimmune conditions.
A: Two Phase 2 clinical trials (CARE - NCT03742037 and ID-064A203) explored the safety, efficacy, and pharmacodynamics of this compound in individuals with SLE. [] this compound demonstrated a dose-dependent reduction in total lymphocyte count. [, ] Additionally, it significantly decreased levels of anti-double-stranded DNA (anti-dsDNA) antibodies, a crucial biomarker in SLE. [] Importantly, this compound exhibited a favorable safety profile in these trials. [, ]
A: Following promising Phase 2 results, this compound progressed to Phase 3 clinical trials (OPUS - NCT05648500) for evaluating its efficacy and safety in patients with moderate to severe SLE. [] Additionally, researchers are investigating its potential in other autoimmune diseases like Sjögren's syndrome. [, ]
ANone: The provided abstracts do not specifically address resistance mechanisms associated with this compound.
A: Preclinical studies in mice revealed that this compound was well-tolerated. [] In clinical trials involving healthy subjects, this compound was generally safe and well-tolerated. [, , ] Transient decreases in heart rate and blood pressure were observed at higher doses, a common effect of S1P1R modulators. []
A: In clinical trials for SLE, researchers monitored total lymphocyte count and anti-double-stranded DNA (anti-dsDNA) antibody levels as pharmacodynamic biomarkers. [] this compound's treatment led to a reduction in both of these markers, suggesting potential efficacy in modulating the disease process. []
A: One abstract mentions exploring the impact of this compound on "immunologic biomarkers associated with higher rates of" specific outcomes in SLE. [] This implies ongoing research to identify more specific biomarkers for predicting treatment response or potential adverse events.
A: Researchers utilized radiolabelled 14C-Cenerimod in a mass balance study to characterize its absorption, distribution, metabolism, and excretion. [] This approach allowed for a comprehensive understanding of this compound's fate in the body.
ANone: The provided abstracts primarily focus on the pharmaceutical and clinical aspects of this compound, without delving into its environmental impact or degradation pathways.
ANone: The provided abstracts do not provide detailed information about the dissolution and solubility of this compound.
ANone: The provided abstracts do not explicitly describe the validation procedures for analytical methods used in this compound research.
ANone: The provided abstracts do not provide specific details about quality control measures associated with this compound.
ANone: The provided abstracts primarily highlight the intended immunomodulatory effects of this compound, focusing on its role in reducing circulating lymphocytes. [1-4, 6, 10]
ANone: The provided abstracts do not specifically address any interactions between this compound and drug transporters.
ANone: The abstracts do not provide information about this compound's potential to induce or inhibit drug-metabolizing enzymes.
ANone: The provided research does not discuss recycling or waste management strategies associated with this compound.
ANone: While not explicitly stated, the research utilized various tools and resources, including:
- Animal models: MRL/lpr mice for SLE, models for rheumatoid arthritis and Sjögren's syndrome. [, , , , , ]
- Cell-based assays: Flow cytometry, real-time migration assays. [, , ]
- Clinical trials: Phase 2 trials (CARE and ID-064A203), Phase 3 trial (OPUS). [, , , ]
- Analytical techniques: Radiolabeling for mass balance studies. []
ANone: Key milestones in this compound's development include:
- Preclinical validation: Demonstrating efficacy in various animal models of autoimmune diseases, including SLE, rheumatoid arthritis, and Sjögren's syndrome. [, , , , , ]
- Phase 2 clinical trials: Completion of two Phase 2 trials (CARE and ID-064A203) demonstrating safety, tolerability, and preliminary efficacy in SLE patients. [, , ]
- Phase 3 trial initiation: Advancement of this compound into a Phase 3 clinical trial program (OPUS) for evaluating its efficacy and safety in a larger population of SLE patients. []
ANone: The development of this compound exemplifies a multidisciplinary effort, involving:
- Medicinal chemistry: Designing and synthesizing this compound as a selective S1P1 modulator. []
- Pharmacology: Characterizing this compound's pharmacokinetics, pharmacodynamics, and safety profile. [, , , ]
- Clinical research: Conducting clinical trials to evaluate this compound's efficacy and safety in patients with autoimmune diseases. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

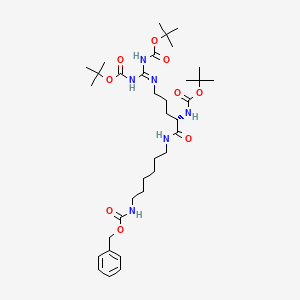
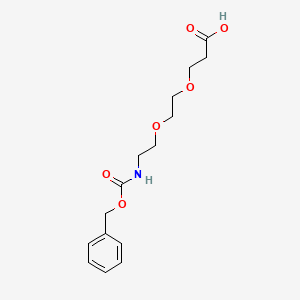
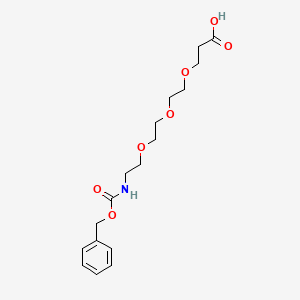
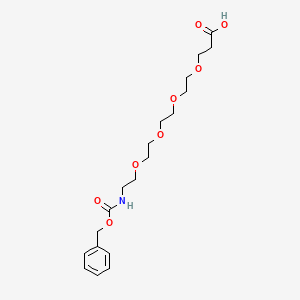
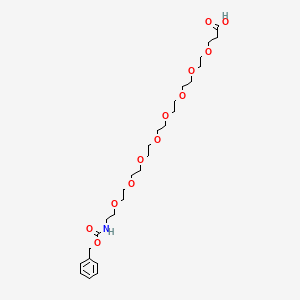
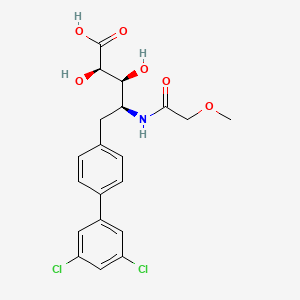
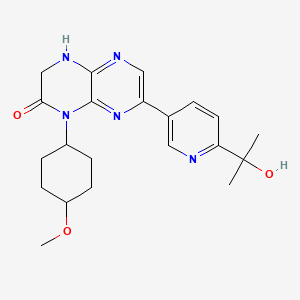
![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)
